1-Methoxy-3-phenoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVXNDCIOLXDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061851 | |

| Record name | Benzene, 1-methoxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-68-1 | |

| Record name | 1-Methoxy-3-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-3-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxyanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M0VG5IZH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Molecular Structure and Weight

Introduction

1-Methoxy-3-phenoxybenzene, also known by synonyms such as 3-phenoxyanisole and m-methoxyphenyl phenyl ether, is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1][2][3] This compound serves as a crucial building block and intermediate in the synthesis of more complex organic molecules.[2] Its utility spans various research and development sectors, including pharmaceuticals and agricultural chemicals, where its specific arrangement of functional groups influences biological activity and chemical reactivity.[2][4] This guide provides a detailed technical overview of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a phenoxy group (-OC₆H₅) at positions 1 and 3, respectively. This arrangement of a phenyl ether and a methyl ether on the same aromatic core imparts a unique combination of polarity and hydrophobicity.

The molecule's geometry is non-planar due to the rotational freedom of the ether linkages. The presence of two ether oxygen atoms introduces polar character, making them potential hydrogen bond acceptors.[5] However, the two bulky aromatic rings dominate the structure, resulting in poor aqueous solubility and a preference for organic solvents like DMSO.[1][5]

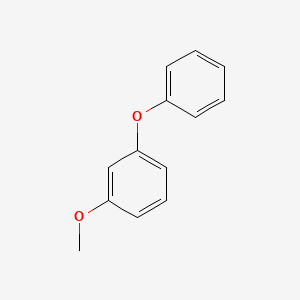

Structural Representation:

A 2D representation of this compound.

Key Physicochemical Data

A summary of the core physicochemical properties is presented below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1655-68-1 | [1][2][3][6] |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |

| Average Molecular Weight | 200.23 g/mol | [1][2][3] |

| Monoisotopic Mass | 200.0837 Da | [1][3] |

| Density | 1.088 g/cm³ | [5][7] |

| Boiling Point | 294.1 °C at 760 mmHg | [5][7] |

| Flash Point | 115.7 °C | [5][7] |

| Solubility | Soluble in DMSO; Insoluble in water | [1][5] |

| LogP | 3.4 - 3.9 | [3][5][6] |

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis and for structural elucidation. It is expressed in two primary forms: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. For C₁₃H₁₂O₂, this value is approximately 200.23 g/mol .[1][2][3] It is the relevant value for macroscopic calculations involving bulk material.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The monoisotopic mass of this compound is 200.0837 Da.[1][3] This is the value that is precisely measured by high-resolution mass spectrometry.

Experimental Verification: Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. The causality behind this choice lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision.

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, the molecule is ionized, most commonly via electron ionization (EI). This process generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight. For this compound, the molecular ion peak is observed at an m/z of 200, confirming its mass.[3] Furthermore, the fragmentation pattern produced during ionization provides structural information that serves as a molecular fingerprint, validating the identity of the compound.

Workflow for Structural and Molecular Weight Characterization

A robust, self-validating workflow is essential for the unambiguous characterization of a chemical entity like this compound. The following diagram and protocol outline a standard procedure that integrates chromatographic separation with spectroscopic analysis.

Caption: Workflow for the characterization of this compound.

Protocol: GC-MS Analysis

This protocol describes a standard method for confirming the identity and purity of this compound.

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.

-

Instrument Setup:

-

Gas Chromatograph (GC): Equip with a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

-

Injector: Set to 250 °C in splitless mode.

-

Mass Spectrometer (MS): Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: The GC separates the sample components based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the MS detector.

-

Data Analysis (Self-Validation):

-

Retention Time: Note the retention time of the primary peak. This should be consistent across runs.

-

Mass Spectrum: Extract the mass spectrum of the main peak.

-

Molecular Ion: Verify the presence of the molecular ion peak at m/z 200.[3]

-

Fragmentation Pattern: Analyze the key fragment ions. Common fragments for diaryl ethers include ions corresponding to the phenoxy group (m/z 93) and the methoxyphenyl group (m/z 107/108).

-

Database Comparison: The trustworthiness of the identification is established by comparing the acquired spectrum against an authoritative spectral library, such as the NIST Mass Spectral Library. A high match score provides strong confirmation of the compound's identity.

-

Conclusion

This compound is a well-defined aromatic compound with a molecular formula of C₁₃H₁₂O₂ and an average molecular weight of 200.23 g/mol .[1][2][3] Its structure, featuring a methoxy and a phenoxy group in a meta-arrangement on a benzene ring, is readily confirmed using standard analytical techniques. The definitive method for determining its molecular weight and verifying its structure is mass spectrometry, which identifies the precise molecular ion peak and a characteristic fragmentation pattern. The robust workflow detailed in this guide provides a reliable framework for researchers to ensure the identity and purity of this important chemical intermediate, underpinning the scientific integrity of its application in further research and development.

References

- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]

- 2. Buy this compound | 1655-68-1 | >98% [smolecule.com]

- 3. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1655-68-1 [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]

- 7. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methoxy-3-phenoxybenzene

Preamble: The Structural Elucidation Imperative

In the landscape of drug development and materials science, the precise characterization of molecular architecture is not merely a preliminary step but the bedrock upon which all subsequent research is built. 1-Methoxy-3-phenoxybenzene (CAS: 1655-68-1), a diaryl ether, represents a core structural motif found in numerous biologically active compounds and advanced polymers.[1] Its unique arrangement of a methoxy and a phenoxy group on a central benzene ring gives rise to a distinct electronic and conformational profile. Understanding this profile through spectroscopic analysis is paramount for predicting its reactivity, metabolic fate, and physical properties. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and field-proven insights. We will not only present the data but also explain the causal logic behind the spectral features, offering a self-validating framework for researchers in the field.

Molecular Identity and Structure

Before delving into its spectral signatures, it is essential to establish the molecule's fundamental identity.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Phenoxyanisole, m-Methoxyphenyl phenyl ether[2]

-

Molecular Formula: C₁₃H₁₂O₂[1]

-

Molecular Weight: 200.23 g/mol [1]

The structure, with a proposed atom numbering scheme for NMR assignment, is presented below. This numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle with high confidence. While a publicly available, fully assigned experimental spectrum is elusive, we can predict the spectrum with a high degree of accuracy based on established principles of substituent effects.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule means that nearly all aromatic protons are chemically distinct. The analysis hinges on understanding the electronic effects of the methoxy (-OCH₃) group, which is a strong electron-donating group (EDG), and the phenoxy (-OPh) group, which is also an electron-donating group, albeit slightly weaker.

Key Predictive Insights:

-

Methoxy Protons (H13): The three protons on the methyl group are highly shielded and will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.[3]

-

Aromatic Protons (Ring A): The -OCH₃ group strongly shields the ortho (C2, C6) and para (C4) positions. The -OPh group also provides shielding. This results in a complex upfield pattern for the protons on this ring compared to unsubstituted benzene (δ ≈ 7.3 ppm).

-

Aromatic Protons (Ring B): This ring is electronically similar to a simple phenol ether. The protons ortho and para to the ether linkage (H2', H6', H4') will be more shielded than the meta protons (H3', H5').

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H13 | ~3.80 | Singlet (s) | 3H | Characteristic signal for a methoxy group attached to an aromatic ring.[3] |

| H5 | ~7.25 | Triplet (t) | 1H | The only proton on Ring A with two ortho proton neighbors, appearing as a triplet. |

| H2', H6' | ~7.10 | Multiplet (m) | 2H | Protons ortho to the ether linkage on Ring B, shifted upfield. |

| H4' | ~7.05 | Multiplet (m) | 1H | Proton para to the ether linkage on Ring B, most shielded proton on this ring. |

| H3', H5' | ~7.35 | Multiplet (m) | 2H | Protons meta to the ether linkage on Ring B, least shielded on this ring. |

| H2, H4, H6| ~6.60 - 6.75 | Multiplet (m) | 3H | Protons on Ring A are significantly shielded by two oxygen substituents. Their signals will be complex and overlapping in the most upfield region of the aromatic spectrum. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms and insight into their electronic environment. Carbons attached to oxygen atoms will be significantly deshielded (shifted downfield).

Key Predictive Insights:

-

Quaternary Carbons: The four carbons directly bonded to oxygen (C1, C3, C1') and the substituted carbon on the phenoxy ring (C1') will appear as weak signals in the most downfield region of the aromatic spectrum.

-

Methoxy Carbon (C13): This sp³-hybridized carbon will be the most shielded, appearing significantly upfield around 55-60 ppm.[3]

-

Aromatic Carbons: The chemical shifts will be governed by the substituent effects. Carbons ortho and para to the oxygen atoms will be shielded relative to their unsubstituted counterparts, while the oxygen-bearing carbons will be strongly deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C13 | ~55.3 | Typical shift for a methoxy carbon attached to an aromatic ring.[3] |

| C2, C4, C6 | ~101 - 110 | Highly shielded carbons on Ring A due to the strong electron-donating effects of two ortho/para oxygen atoms. |

| C5 | ~130.5 | Aromatic CH carbon on Ring A, shifted to a standard aromatic region. |

| C2', C6' | ~119.0 | Carbons ortho to the ether linkage on Ring B. |

| C4' | ~123.5 | Carbon para to the ether linkage on Ring B. |

| C3', C5' | ~129.8 | Carbons meta to the ether linkage on Ring B. |

| C1 | ~160.5 | Carbon attached to the methoxy group, strongly deshielded. |

| C3 | ~158.5 | Carbon attached to the phenoxy group, strongly deshielded. |

| C1' | ~157.0 | Carbon on Ring B attached to the ether oxygen, strongly deshielded. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a spectrum with a spectral width of ~16 ppm, centered at ~6 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a spectrum with a spectral width of ~240 ppm, centered at ~120 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 1024 scans or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectra and reference the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. For this compound, the key signatures will be those of the ether linkages and the aromatic rings.

Key Predictive Insights:

-

C-O Stretching: The most diagnostic peaks will be the strong C-O-C stretching vibrations of the two ether groups. Aryl-alkyl ethers (Ar-O-CH₃) show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. Diaryl ethers (Ar-O-Ar) show a strong, broad absorption around 1240 cm⁻¹. These will likely overlap to form a prominent feature in this region.[4]

-

Aromatic C=C Stretching: Multiple sharp, medium-intensity peaks are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.

-

C-H Stretching: Aromatic C-H stretches will appear as a group of weaker peaks just above 3000 cm⁻¹. The sp³ C-H stretches of the methyl group will appear as sharper peaks just below 3000 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | sp³ C-H (Methyl) |

| 1600, 1580, 1490 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850 - 750 | Strong | C-H Bend (Out-of-plane) | Aromatic Substitution |

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. The high-energy electron beam ionizes the molecule, and the resulting molecular ion often fragments in a predictable way.

Key Data and Interpretation:

-

Molecular Ion (M⁺•): The molecular weight is 200.23 g/mol . The EI-MS will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 200.[1][5]

-

Major Fragments: The fragmentation of diaryl ethers is well-characterized. The weakest bond is typically the C-O ether bond. Cleavage can occur on either side of the ether oxygen connecting the two rings.

-

m/z 157: This prominent peak corresponds to the loss of the CH₃O• radical (31 Da) followed by the loss of CO (28 Da) from the resulting ion, or another complex rearrangement. A more direct route could be the loss of a propyne radical from a rearranged intermediate, though loss of a C₃H₃ fragment is more likely. PubChem lists this as the 3rd highest peak.[1]

-

m/z 77: This is the classic phenyl cation ([C₆H₅]⁺), arising from the cleavage of the ether bond and loss of the methoxyphenoxy radical. This is a very common and indicative fragment for compounds containing an unsubstituted phenyl group.[1]

-

Table 4: Key Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound.[1] |

| 185 | [M - CH₃]⁺ | [C₁₂H₉O₂]⁺ | Loss of a methyl radical from the methoxy group. |

| 169 | [M - OCH₃]⁺ | [C₁₂H₉O]⁺ | Loss of a methoxy radical. |

| 107 | [M - OC₆H₅]⁺ | [C₇H₇O]⁺ | Cleavage of the diaryl ether C-O bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Characteristic fragment from the phenoxy group.[1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-450.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic fingerprint for this compound. The methoxy group is readily identified by its sharp singlet around 3.8 ppm in the ¹H NMR and its upfield carbon signal near 55 ppm in the ¹³C NMR. The dual aromatic systems give rise to complex but interpretable signals in the 6.6-7.4 ppm region of the proton spectrum. Infrared spectroscopy confirms the critical C-O ether linkages with strong absorptions around 1240 cm⁻¹, while mass spectrometry validates the molecular weight at m/z 200 and reveals a characteristic fragmentation pattern involving cleavage of the ether bonds. Together, these techniques provide a self-consistent and definitive characterization, indispensable for any researcher working with this important molecular scaffold.

References

- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]

- 3. acdlabs.com [acdlabs.com]

- 4. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]

An In-Depth Technical Guide to the Biological Activity of 1-Methoxy-3-phenoxybenzene and Its Derivatives

Introduction

The diphenyl ether scaffold, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Within this class, 1-methoxy-3-phenoxybenzene and its derivatives have emerged as a focal point of research due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of these compounds, offering insights into their synthesis, mechanisms of action, and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to accelerate discovery and innovation in this promising area of study.

Core Physicochemical Properties of this compound

This compound, also known as 3-phenoxyanisole, is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1] Its foundational structure, featuring a methoxy group and a phenoxy group on a central benzene ring, provides a versatile platform for synthetic modification.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.23 g/mol | --INVALID-LINK-- |

| CAS Number | 1655-68-1 | --INVALID-LINK-- |

Key Biological Activities and Therapeutic Potential

Research has unveiled a spectrum of biological activities associated with this compound and its derivatives, with the most prominent being their anticancer and antimicrobial properties. The strategic placement of substituents on the phenyl rings significantly influences their potency and selectivity.

Anticancer Activity: A Mechanistic Perspective

Derivatives of this compound, particularly those incorporating a chalcone or benzimidazole moiety, have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

A primary mechanism by which many chalcone derivatives of this compound exert their anticancer effects is through the induction of apoptosis, often mediated by the p53 tumor suppressor pathway and the Bcl-2 family of proteins.[2][3][4]

-

Activation of p53: In response to cellular stress induced by these compounds, the p53 protein is activated.[4]

-

Transcriptional Regulation: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins like Bcl-2.[2][3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[4]

-

Caspase Cascade Activation: Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4]

Antimicrobial Activity

The diphenyl ether core is also associated with potent antimicrobial properties. Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens. The presence of specific functional groups can enhance this activity, suggesting that these compounds may interfere with microbial cell membrane integrity or essential enzymatic processes.

Experimental Protocols for Biological Evaluation

A rigorous and systematic approach is essential for the evaluation of the biological activity of novel this compound derivatives. The following protocols provide a standardized framework for in vitro screening.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential typically involves a tiered screening process, beginning with cytotoxicity assays against a panel of cancer cell lines, followed by more detailed mechanistic studies.

The choice of cancer cell lines is a critical step in experimental design and should be guided by the specific research question.[5][6] A common approach is to use a panel of cell lines representing different cancer types to assess the broad-spectrum activity of a compound. For derivatives of this compound, which have shown promise in breast and lung cancer, cell lines such as MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer) are often employed.[7][8] The selection should also consider the genetic background of the cell lines, particularly the status of key genes like p53, to correlate compound activity with specific molecular targets.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies provide valuable insights for the rational design of more potent and selective analogs.

-

Role of Methoxy Groups: The number and position of methoxy groups on the phenyl rings can significantly influence anticancer activity. For instance, in some chalcone series, the presence of multiple methoxy groups, particularly a 3,4,5-trimethoxyphenyl motif, has been associated with enhanced cytotoxicity.[14]

-

Influence of the Linker: The nature of the linker between the two aromatic rings is crucial. The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore, contributing to their reactivity with biological nucleophiles.

-

Substitution on the Phenoxy Ring: Modifications to the phenoxy ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross cell membranes and interact with its target.

Toxicological Profile

A comprehensive evaluation of the toxicological profile of any new chemical entity is paramount. While in-depth in vivo toxicological data for many this compound derivatives is limited, preliminary in vitro cytotoxicity studies against normal cell lines are crucial to assess their selectivity. For example, evaluating the cytotoxicity of promising anticancer derivatives against non-cancerous cell lines, such as human fibroblasts, can provide an initial indication of their therapeutic index.[15][16] It is important to note that benzene and its derivatives can exhibit toxicity, and their metabolic fate can influence their carcinogenic potential.[1] Therefore, further toxicological investigations are warranted for any lead compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities, particularly in the realms of anticancer and antimicrobial research. The versatility of their synthesis allows for the generation of extensive libraries for screening and optimization. Future research should focus on elucidating the precise molecular targets of these compounds to enable a more rational, target-based drug design approach. Furthermore, comprehensive in vivo efficacy and toxicology studies are essential to translate the in vitro potential of these promising molecules into clinically viable therapeutic agents. The integration of computational modeling and experimental screening will undoubtedly accelerate the development of the next generation of drugs based on this versatile scaffold.

References

- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nms.ac.jp [nms.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel Diselenide Bis-Schiff bases tagged with diphenyl ethers: Promising candidates for selective treatment of hypopharyngeal and breast adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Investigating the Fungicidal Potential of 1-Methoxy-3-phenoxybenzene

Abstract

1-Methoxy-3-phenoxybenzene (CAS 1655-68-1), an aromatic ether, has been identified as a compound with potential applications in agricultural chemicals owing to its fungicidal properties.[1] Its chemical architecture, featuring a diphenyl ether backbone, positions it within a class of molecules known for potent bioactivity. Numerous advanced fungicides are built upon a diphenyl ether scaffold, frequently targeting the fungal respiratory chain. This guide provides a comprehensive framework for a systematic investigation into this compound, treating it as a lead compound for novel fungicide development. We will detail a phased experimental approach, beginning with the validation of its foundational antifungal activity, proceeding to the elucidation of its mechanism of action (MoA), and culminating in a strategy for structure-activity relationship (SAR) studies aimed at optimizing its potency and spectrum. This document serves as a technical blueprint for researchers seeking to explore and harness the antifungal potential of this and related compounds.

Introduction: The Rationale for Investigation

The search for novel fungicides is a critical endeavor in ensuring global food security and developing new therapeutic agents. The chemical scaffold of a molecule is a primary determinant of its biological activity. This compound, also known as 3-phenoxyanisole, belongs to the diphenyl ether class of compounds.[2] This structural family is of high interest in agrochemical research; for instance, recent studies have shown that novel diphenyl ether carboxamide derivatives can act as potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial electron transport chain.[3][4]

The presence of a methoxy group is also significant. The position and nature of alkoxy substituents on aromatic rings are known to modulate the biological efficacy of antifungal compounds, influencing factors such as lipophilicity, target binding, and metabolic stability. Therefore, the combination of the diphenyl ether core and a methoxy substituent in this compound provides a strong chemical rationale for its observed fungicidal potential and justifies a thorough, systematic evaluation.

This guide outlines a logical, three-part research program designed to:

-

Quantitatively validate the baseline antifungal activity.

-

Elucidate the primary biochemical mechanism of action.

-

Explore the structure-activity landscape for lead optimization.

Physicochemical Properties

A foundational understanding of the lead compound's properties is essential for experimental design, including solvent selection and formulation.

| Property | Value | Source |

| CAS Number | 1655-68-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂O₂ | [2] |

| Molecular Weight | 200.23 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~296 °C | [1][5] |

| LogP | 3.487 | [5] |

Phase I: Foundational In Vitro Antifungal Screening

Expertise & Experience: The first pillar of any discovery program is to establish a robust, reproducible baseline of activity. We must move from a general statement of "fungicidal properties"[1] to quantitative, species-specific data. The choice of a mycelial growth inhibition assay is standard practice, providing a clear endpoint—the Minimum Inhibitory Concentration (MIC)—that is readily comparable across compounds and fungal species. The selection of a diverse panel of phytopathogens is critical to determine the potential spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system as it includes positive (known fungicide) and negative (solvent only) controls to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

-

Fungal Strain Preparation:

-

Select a panel of relevant phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum).

-

Culture each fungus on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth is achieved.

-

Prepare a spore or mycelial fragment suspension in sterile Potato Dextrose Broth (PDB). Adjust the concentration to a standardized level (e.g., 1 x 10⁴ spores/mL) using a hemocytometer.

-

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using PDB to achieve a final concentration range of 256 µg/mL to 0.5 µg/mL.

-

Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity.

-

-

Assay Execution:

-

To each well containing the diluted compound, add 50 µL of the fungal suspension.

-

Controls: Include wells with:

-

Fungal suspension + PDB + 1% DMSO (Negative/Growth Control)

-

Fungal suspension + PDB + Commercial Fungicide (e.g., Flubeneteram) (Positive Control)[4]

-

PDB only (Sterility Control)

-

-

Seal the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

-

-

Data Analysis:

-

Determine the MIC, defined as the lowest concentration of the compound that causes complete visual inhibition of mycelial growth.

-

The experiment should be performed in triplicate to ensure statistical validity.

-

Workflow Visualization

Caption: Workflow for In Vitro Antifungal Screening.

Phase II: Elucidation of the Mechanism of Action (MoA)

Expertise & Experience: Based on the structural similarity to known diphenyl ether fungicides, the most logical hypothesis is the inhibition of Succinate Dehydrogenase (SDH or Complex II) in the mitochondrial respiratory chain.[3][4] This enzyme is an ideal target as it is essential for fungal energy production. A direct enzymatic assay provides the most compelling evidence for target engagement. This is a trustworthy approach because it isolates the enzyme, removing confounding cellular factors and directly measuring the compound's effect on its activity.

Hypothesized MoA: SDH Inhibition

SDH is a dual-function enzyme, participating in both the citric acid cycle and the electron transport chain. Its inhibition disrupts ATP synthesis, leading to cellular energy depletion and fungal death.

Protocol: In Vitro SDH Inhibition Assay

-

Mitochondria Isolation:

-

Grow a large culture of a sensitive fungal species (determined in Phase I).

-

Harvest mycelia and perform enzymatic digestion (e.g., with lyticase) to produce spheroplasts.

-

Gently lyse the spheroplasts and isolate the mitochondrial fraction via differential centrifugation, following established protocols.

-

-

SDH Activity Measurement:

-

The assay measures the reduction of a substrate by SDH activity. A common method involves monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes color.

-

In a 96-well plate, combine the isolated mitochondrial preparation, succinate (the enzyme's substrate), and various concentrations of this compound.

-

Initiate the reaction by adding DCPIP and coenzyme Q.

-

Measure the decrease in absorbance at 600 nm over time using a plate reader. The rate of decrease is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the percentage of SDH inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the SDH enzyme activity. A low IC₅₀ value strongly suggests direct target engagement.

-

MoA Visualization

Caption: Hypothesized MoA targeting SDH (Complex II).

Phase III: Structure-Activity Relationship (SAR) & Lead Optimization

Expertise & Experience: A single active compound is a starting point, not a final product. SAR studies are the cornerstone of medicinal and agrochemical chemistry, used to systematically modify a lead compound to improve potency, broaden the spectrum, and enhance physicochemical properties. The proposed modifications are based on established strategies in fungicide development: altering alkoxy chains can fine-tune lipophilicity, while adding substituents to the aromatic rings can introduce new binding interactions with the target enzyme.[3][6]

Synthetic Strategy for Analogue Library

The objective is to synthesize a focused library of analogues to probe the chemical space around the this compound core.

-

Positional Isomers: Synthesize 2-Methoxy-3-phenoxybenzene and 4-Methoxy-3-phenoxybenzene to determine the optimal position of the methoxy group.

-

Alkoxy Chain Variation: Replace the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) to investigate steric tolerance and lipophilicity effects.

-

Aromatic Ring Substitution: Introduce small, electronically diverse substituents (e.g., -Cl, -F, -CH₃) at key positions on either phenyl ring. Halogenation is a particularly common and effective strategy for improving the activity of diphenyl ether fungicides.[3]

Data Presentation for SAR Analysis

| Compound ID | R¹ (Position) | R² (Position) | Structure | MIC vs. S. sclerotiorum (µg/mL) | MIC vs. B. cinerea (µg/mL) |

| Lead-001 | 3-OCH₃ | H | (Image of this compound) | Data from Phase I | Data from Phase I |

| SAR-001 | 2-OCH₃ | H | (Image of isomer) | ||

| SAR-002 | 4-OCH₃ | H | (Image of isomer) | ||

| SAR-003 | 3-OCH₂CH₃ | H | (Image of ethoxy analogue) | ||

| SAR-004 | 3-OCH₃ | 4-Cl | (Image of chlorinated analogue) | ||

| ... | ... | ... | ... |

SAR Workflow Visualization

Caption: Logic flow for a Structure-Activity Relationship study.

Conclusion and Future Directions

This guide outlines a disciplined, industry-standard approach to validating and developing this compound as a fungicidal lead compound. By systematically confirming its activity, elucidating its likely mechanism of action through SDH inhibition, and exploring the surrounding structure-activity relationships, researchers can generate the critical data package needed for further development.

Successful identification of an optimized lead from Phase III would trigger the next stages of the R&D pipeline, which include:

-

In Vivo Testing: Evaluating the efficacy of optimized compounds in protecting host plants from fungal infection under greenhouse and field conditions.

-

Toxicology and Ecotoxicology Studies: Assessing the safety profile for non-target organisms and the environment.

-

Formulation Development: Creating a stable and effective delivery system for agricultural application.

The diphenyl ether scaffold remains a fertile ground for the discovery of novel fungicides. This compound represents a promising and chemically tractable starting point for such a discovery program.

References

- 1. Buy this compound | 1655-68-1 | >98% [smolecule.com]

- 2. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Diphenyl Ether Carboxamide Derivatives To Control the Phytopathogenic Fungus Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]

- 6. The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Methoxy-3-phenoxybenzene

Introduction

1-Methoxy-3-phenoxybenzene, a diaryl ether with the chemical formula C₁₃H₁₂O₂, is a molecule of significant interest in various fields, including organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a methoxy group and a phenoxy group on a benzene ring, imparts a combination of flexibility and rigidity, as well as specific electronic properties that make it a valuable building block and functional moiety. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for its effective handling, formulation, and application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 200.23 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 294.1 °C at 760 mmHg | --INVALID-LINK--[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.43 - 3.9 | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Water Solubility | Very low (practically insoluble) | --INVALID-LINK--[4] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation development. The solubility of this compound is governed by its molecular structure, which possesses both polar (ether linkages) and nonpolar (aromatic rings) characteristics.

Qualitative Solubility

Based on available data and the chemical nature of the molecule, this compound exhibits the following general solubility characteristics:

-

Aqueous Solubility: The compound is practically insoluble in water. This is attributed to the hydrophobic nature of the two phenyl rings, which dominates over the slight polarity of the ether and methoxy groups.[4]

-

Organic Solvent Solubility: this compound is soluble in a range of organic solvents. It is known to be soluble in dimethyl sulfoxide (DMSO).[5] Based on its structure, it is anticipated to be soluble in other polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform, and aromatic solvents such as toluene. A structurally related compound, 1-methoxy-3-methylbenzene, is described as being soluble in alcohol, suggesting that this compound is also likely soluble in alcohols like methanol, ethanol, and isopropanol.[6]

Quantitative Solubility Determination: An Experimental Protocol

To provide actionable data for formulation and process development, quantitative determination of solubility is essential. The following is a standardized protocol for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow:

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (compatible with the solvent) to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with a suitable solvent (usually the same solvent or the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[3]

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original (undiluted) saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry where degradation products can have safety and efficacy implications. A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule under various stress conditions.[7][8]

General Stability Considerations

-

Storage: It is recommended to store this compound in a dry, dark place at low temperatures (0-4 °C for short-term and -20 °C for long-term) to minimize potential degradation.[9]

-

Diaryl Ether Linkage: The ether linkage between the two phenyl rings is generally stable. Cleavage of such bonds typically requires harsh conditions, such as strong acids at elevated temperatures.[10]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following protocols outline the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Analytical Method for Stability Testing:

A stability-indicating HPLC method is required to separate the parent compound from any degradation products. The method described for solubility determination can be further developed and validated for this purpose. The mobile phase composition may need to be optimized to achieve adequate resolution between the parent peak and all degradant peaks.

1. Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) media. Due to its low aqueous solubility, a co-solvent such as acetonitrile or methanol may be necessary.

-

Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.

2. Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a common oxidizing agent, such as 3% hydrogen peroxide.

-

Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) and protect it from light.

-

Monitor the reaction by taking samples at different time intervals and analyzing them by HPLC.

3. Photostability

Objective: To determine the stability of this compound upon exposure to light.

Methodology:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

-

Expose the solution to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., a xenon lamp or a metal halide lamp).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze samples from both the exposed and control solutions at various time points by HPLC.

4. Thermal Stability

Objective: To evaluate the stability of this compound at high temperatures.

Methodology:

-

Place a solid sample of this compound in a controlled temperature oven at an elevated temperature (e.g., 80-100 °C).

-

If studying thermal stability in solution, prepare a solution in a high-boiling point, inert solvent.

-

Analyze samples at different time points by HPLC to assess for degradation.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, potential degradation pathways can be proposed based on the known chemistry of diaryl ethers and related aromatic compounds.

Caption: Proposed potential degradation pathways for this compound under forced degradation conditions.

-

Hydrolysis: Under harsh acidic conditions, cleavage of the ether linkages is possible, which would lead to the formation of 3-methoxyphenol and phenol. Diaryl ethers are generally resistant to basic hydrolysis.

-

Oxidation: The aromatic rings are susceptible to oxidative attack, potentially leading to the formation of hydroxylated derivatives. Further oxidation could result in ring-opening to form various acidic and aldehydic products. The formation of quinone-like structures is also a possibility.

-

Photodegradation: Exposure to UV light can induce the formation of radical intermediates through homolytic cleavage of the C-O bonds. These reactive species can then undergo rearrangement, dimerization, or polymerization. Photodegradation of other aromatic ethers has been shown to proceed via debromination (for halogenated derivatives) and intramolecular cyclization.[11][12]

-

Thermal Degradation: At very high temperatures, thermal decomposition is likely to occur via homolytic cleavage of the ether bonds, leading to the formation of phenol and anisole, among other smaller fragments.[13]

Conclusion

This compound is a compound with low aqueous solubility but good solubility in many organic solvents. Its diaryl ether structure imparts significant chemical stability under normal conditions. However, it is susceptible to degradation under harsh hydrolytic, oxidative, photolytic, and thermal stress. This guide provides a framework for understanding and experimentally evaluating these critical properties. The detailed protocols for quantitative solubility determination and forced degradation studies will enable researchers and drug development professionals to generate the specific data required for their applications, ensuring the effective and safe use of this versatile molecule. Further research to quantitatively determine its solubility in a broader range of solvents and to identify its specific degradation products is encouraged to build upon the foundational knowledge presented herein.

References

- 1. This compound | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene,1-methoxy-3-phenoxy- | CAS#:1655-68-1 | Chemsrc [chemsrc.com]

- 3. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]

- 4. lookchem.com [lookchem.com]

- 5. Buy this compound | 1655-68-1 | >98% [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. rjptonline.org [rjptonline.org]

- 9. Buy this compound | 1655-68-1 | >98% [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Landscape: A Quantum Chemical Exploration of 1-Methoxy-3-phenoxybenzene for Drug Discovery

This technical guide provides a comprehensive walkthrough of a quantum chemical investigation into 1-Methoxy-3-phenoxybenzene, a molecule of significant interest in pharmaceutical and agrochemical research.[1] By leveraging the principles of quantum mechanics through computational modeling, we can elucidate the structural, electronic, and spectroscopic properties that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of promising molecular scaffolds.

Introduction: The Significance of the Diphenyl Ether Moiety

This compound belongs to the diphenyl ether class of compounds, a scaffold known for its presence in a wide array of biologically active molecules. The specific arrangement of the methoxy and phenoxy groups on the benzene ring imparts unique electronic and conformational characteristics that are crucial for its interaction with biological targets.[1] Understanding these properties at a sub-molecular level is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful, non-invasive lens through which to view this molecular landscape, providing insights that can guide synthetic efforts and biological evaluations.

The Computational Approach: A Self-Validating System

The cornerstone of this investigation is Density Functional Theory (DFT), a robust and widely used quantum chemical method that provides a favorable balance between computational cost and accuracy for molecules of this size.[2][3] The choice of the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is a well-established combination for studying organic molecules, providing reliable geometric, vibrational, and electronic properties.[2][3]

This guide will detail the workflow for a comprehensive in silico analysis of this compound, encompassing:

-

Geometric Optimization: Determining the most stable three-dimensional conformation.

-

Vibrational Analysis: Predicting infrared and Raman spectra to confirm the stability of the optimized structure and aid in experimental characterization.

-

Electronic Properties: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.

The following diagram illustrates the logical flow of the computational investigation:

References

An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-3-phenoxybenzene (CAS RN: 1655-68-1), a significant diaryl ether with diverse applications in the chemical and life sciences sectors. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation via classical methods, its physicochemical properties, and its role as a key intermediate in the development of agrochemicals and pharmaceuticals. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether linkage is a prevalent structural motif found in a wide array of natural products and synthetic compounds. This scaffold is recognized for its chemical stability and the unique three-dimensional conformations it can adopt, which allows for precise interactions with biological targets. Consequently, diaryl ethers have emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research, with numerous compounds containing this moiety exhibiting potent biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.

This compound, also known as 3-phenoxyanisole or m-methoxyphenyl phenyl ether, represents a fundamental example of this important class of compounds. Its strategic placement of a methoxy group on one of the phenyl rings influences its electronic properties and metabolic stability, making it an attractive building block for the synthesis of more complex molecules. This guide will explore the discovery and historical development of synthetic routes to this compound, provide detailed methodologies for its preparation, and discuss its applications.

Historical Context and Discovery

The precise historical moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the broader historical development of ether synthesis in the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general method for the preparation of unsymmetrical ethers and laid the foundational chemical principles for synthesizing compounds like this compound.[1] Later, the Ullmann condensation, discovered by Fritz Ullmann in the early 20th century, offered a crucial method for the formation of diaryl ethers, which were challenging to synthesize using the Williamson method.[2][3] The synthesis of this compound would have become feasible and more efficient with the advent of these powerful synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol [4] |

| CAS Registry Number | 1655-68-1[4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 294.1 °C at 760 mmHg |

| Density | 1.088 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents |

| Refractive Index | 1.5790 |

This data is compiled from various chemical databases and supplier information.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary classical methods: the Ullmann condensation and the Williamson ether synthesis. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Ullmann Condensation

The Ullmann condensation is a robust method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[2][3] For the synthesis of this compound, this would typically involve the reaction of 3-methoxyphenol with bromobenzene or phenol with 3-bromoanisole.

Reaction Scheme:

Ullmann Condensation for this compound.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reactant Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add bromobenzene (1.2 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

High Temperature: The Ullmann condensation typically requires high temperatures to overcome the activation energy for the carbon-oxygen bond formation between two aromatic rings.[2]

-

Copper Catalyst: Copper(I) salts are essential to facilitate the coupling reaction, likely through an oxidative addition and reductive elimination cycle.[3]

-

Base: A base like potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Polar Aprotic Solvent: Solvents like DMF or DMSO are used due to their high boiling points and their ability to dissolve the reactants and facilitate the reaction.

Williamson Ether Synthesis

While the classical Williamson ether synthesis is primarily used for preparing alkyl ethers, a modified version can be applied for the synthesis of diaryl ethers, particularly when one of the aryl groups is activated. For this compound, this would involve the reaction of a phenoxide with an activated aryl halide. However, the Ullmann condensation is generally more efficient for this type of transformation. A more viable Williamson-type approach would be the reaction of sodium 3-methoxyphenoxide with an unactivated aryl halide like bromobenzene, though this often requires harsher conditions or specialized catalytic systems.

Reaction Scheme:

Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol (Illustrative):

-

Formation of the Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenol (1.0 eq) in a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) or DMF.

-

Deprotonation: Carefully add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

Coupling Reaction: Add bromobenzene (1.2 eq) to the solution of the phenoxide. In some cases, a copper or palladium catalyst may be required to facilitate the reaction with an unactivated aryl halide.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.

Causality Behind Experimental Choices:

-

Strong Base: A strong base like NaH is necessary to completely deprotonate the phenol, generating the highly nucleophilic phenoxide.[5]

-

Inert Atmosphere: An inert atmosphere is crucial when using reactive reagents like sodium hydride to prevent quenching by atmospheric moisture.

-

Aprotic Solvent: Dry, aprotic solvents are used to prevent the protonation of the highly basic phenoxide intermediate.

Applications of this compound

This compound serves as a versatile intermediate in the synthesis of a variety of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.[6]

Agrochemicals

The diaryl ether scaffold is a key component in many herbicides and fungicides. While specific commercial products directly derived from this compound are not extensively publicized, its structural motif is present in numerous patented agrochemical compounds. Its fungicidal properties make it a valuable starting material for the development of new crop protection agents.[6]

Pharmaceuticals

In the pharmaceutical sector, this compound is utilized as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The diaryl ether linkage can impart favorable pharmacokinetic properties to a drug molecule, such as improved metabolic stability and oral bioavailability. Research indicates that compounds containing the this compound moiety exhibit a range of biological activities.[6] For instance, it is a precursor to certain compounds explored for their potential therapeutic applications.

Conclusion